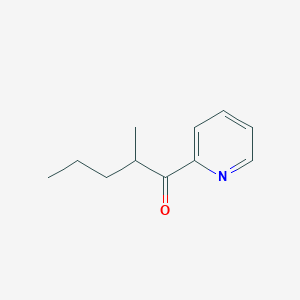

1-Methylbutyl 2-pyridyl ketone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

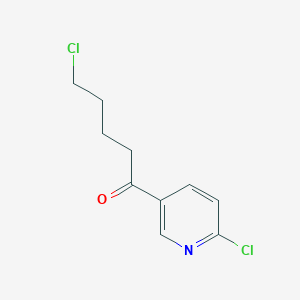

1-Methylbutyl 2-pyridyl ketone is a chemical compound with the CAS Number: 855377-39-8 and a molecular weight of 177.25 . Its IUPAC name is 2-methyl-1-(2-pyridinyl)-1-pentanone . It is a product of Rieke Metals, Inc.

Synthesis Analysis

A practical method for the rapid synthesis of 2-pyridyl ketone library in continuous flow has been reported . In this method, the 2-lithiopyridine formed by Br/Li exchange reacts with commercially available esters to obtain 2-pyridyl ketones in a good yield at short reaction time . This protocol functions broadly on a variety of esters .Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C11H15NO . The InChI code for this compound is 1S/C11H15NO/c1-3-6-9(2)11(13)10-7-4-5-8-12-10/h4-5,7-9H,3,6H2,1-2H3 .Chemical Reactions Analysis

2-Pyridyl ketones, such as this compound, are employed as precursors of chiral 2-pyridine alky/aryl alcohols or 2-aminoalkyl pyridine ligands for asymmetric catalysis . They are also used in the synthesis of metal complexes that have the ability to mimic the functional properties of natural metalloproteins .Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

1-Methylbutyl 2-pyridyl ketone has been used in the synthesis of novel binuclear Cu(II) complexes. These complexes, characterized by X-ray diffraction and spectroscopy, demonstrate notable antimicrobial activity against various bacteria and fungi. One specific complex showed enhanced activity compared to the free ligand and other complexes, indicating potential applications in antimicrobial research (Shaabani et al., 2013).

Catalysis in Organic Synthesis

This compound plays a role in catalysis, particularly in the hydrogenation of ketones. Research involving ligands derived from 2-amino-2-(2-pyridyl)propane has shown that they activate ruthenium complexes for catalytic hydrogenation. This points towards applications in organic synthesis and the development of new catalysts (Hadžović et al., 2007).

Synthesis of Bioactive Molecules

This compound is instrumental in the synthesis of a diverse array of 2-pyridyl ketones, which are key components in bioactive molecules and natural products. This synthesis process is rapid, reliable, and environmentally friendly, highlighting its importance in the pharmaceutical and chemical industries (Sun et al., 2020).

Photoluminescent and Magnetic Properties

This compound has been used to develop dinuclear lanthanide(III)/zinc(II) complexes displaying unique photoluminescent and magnetic properties. These properties are valuable for applications in materials science, particularly in developing new luminescent materials and studying magnetization (Anastasiadis et al., 2015).

Ruthenium-Catalyzed Alkylation

The compound has been used in ruthenium-catalyzed alkylation of ketones, allowing the synthesis of α-pyridyl methylated ketones. This method is noted for its simplicity and broad applicability, useful in the field of organic chemistry (Yan et al., 2014).

Single-Molecule Magnet Properties

Research has explored the use of this compound in synthesizing dinuclear cobalt(iii)-dysprosium(iii) complexes. One of these complexes exhibited single-molecule magnet (SMM) properties, which are significant in the development of molecular magnets and quantum computing (Polyzou et al., 2017).

Wirkmechanismus

Biochemical Pathways

Ketone bodies, such as 1-Methylbutyl 2-pyridyl ketone, are interwoven with crucial mammalian metabolic pathways such as beta-oxidation (fatty acid oxidation), the tricarboxylic acid cycle (TCA), gluconeogenesis, de novo lipogenesis, and biosynthesis of sterols .

Result of Action

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

1-Methylbutyl 2-pyridyl ketone plays a significant role in biochemical reactions, particularly in the synthesis of bioactive molecules and natural products. It interacts with enzymes such as lithiopyridine, which facilitates the formation of 2-pyridyl ketones through Br/Li exchange reactions . These interactions are crucial for the synthesis of chiral 2-pyridine alky/aryl alcohols and 2-aminoalkyl pyridine ligands used in asymmetric catalysis .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the stability and function of proteins involved in these pathways, leading to changes in cellular behavior. The compound’s impact on cell signaling pathways can result in altered gene expression and metabolic flux, which are essential for maintaining cellular homeostasis .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules, leading to enzyme inhibition or activation. The compound binds to target enzymes, altering their activity and subsequently affecting downstream signaling pathways. This binding interaction can result in changes in gene expression and protein function, ultimately influencing cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over extended periods. Long-term exposure to this compound can lead to changes in cellular function, including alterations in gene expression and protein stability .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular function and metabolism. Higher doses can lead to toxic or adverse effects, including disruptions in cellular homeostasis and metabolic pathways. It is essential to determine the optimal dosage to minimize toxicity while maximizing the compound’s therapeutic potential .

Metabolic Pathways

This compound is involved in several metabolic pathways, including fatty acid oxidation and the tricarboxylic acid cycle. The compound interacts with enzymes and cofactors that regulate these pathways, influencing metabolic flux and metabolite levels. These interactions are crucial for maintaining energy homeostasis and supporting cellular function .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. These molecules facilitate the compound’s movement across cellular membranes and its localization within different cellular compartments. The distribution of this compound can affect its activity and function, influencing cellular processes and metabolic pathways .

Subcellular Localization

This compound is localized within specific subcellular compartments, where it exerts its effects on cellular function. The compound’s localization is directed by targeting signals and post-translational modifications, which ensure its proper distribution within the cell. This subcellular localization is essential for the compound’s activity and its interactions with target biomolecules .

Eigenschaften

IUPAC Name |

2-methyl-1-pyridin-2-ylpentan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c1-3-6-9(2)11(13)10-7-4-5-8-12-10/h4-5,7-9H,3,6H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZSWDPXYMIGUQJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)C(=O)C1=CC=CC=N1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60641993 |

Source

|

| Record name | 2-Methyl-1-(pyridin-2-yl)pentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60641993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

855377-39-8 |

Source

|

| Record name | 2-Methyl-1-(pyridin-2-yl)pentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60641993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Chloro-5-[2-(2-cyanophenyl)-1-oxoethyl]pyridine](/img/structure/B1324084.png)